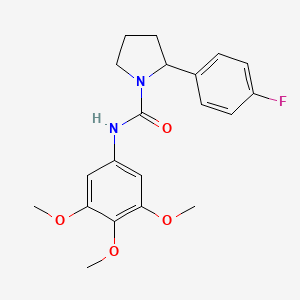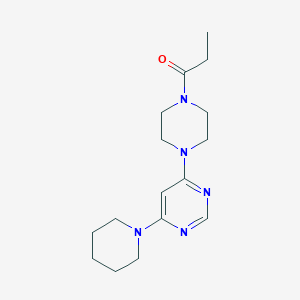
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as FTPP, is a synthetic compound that belongs to the family of phenylpiperidine derivatives. It is a potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide involves its selective antagonism of dopamine D3 receptors. This results in the inhibition of dopamine-mediated signaling in the mesolimbic and mesocortical pathways, leading to a reduction in reward-seeking behavior and drug-seeking behavior. It has also been shown to have some affinity for dopamine D2 receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling, the reduction of reward-seeking behavior, and the attenuation of drug-seeking behavior. It has also been shown to have some antipsychotic effects, although its exact mechanism of action in this regard is not fully understood. Some studies have suggested that it may also have some neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide for lab experiments is its high affinity and selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the main limitations of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more efficient synthesis methods for 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide that can improve its solubility and reduce its cost.
3. Exploration of its potential neuroprotective effects and its mechanism of action in this regard.
4. Investigation of its potential effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
5. Development of more selective and potent dopamine D3 receptor antagonists based on the structure of 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide.
Synthesemethoden
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine, which is subsequently reacted with pyrrolidine-1-carboxylic acid to yield 2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity and selectivity for dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and cognition, making them potential targets for the treatment of various disorders.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDDOZNNDONLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)

![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978394.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978407.png)


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)
![N-[2-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5978441.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide](/img/structure/B5978453.png)